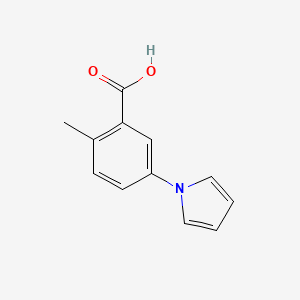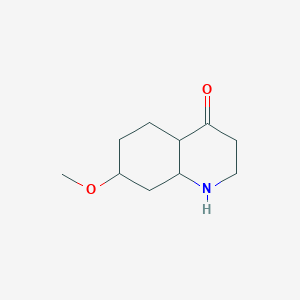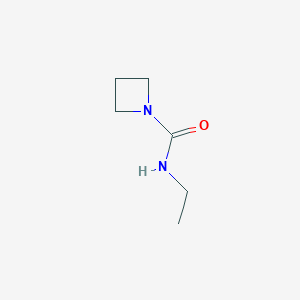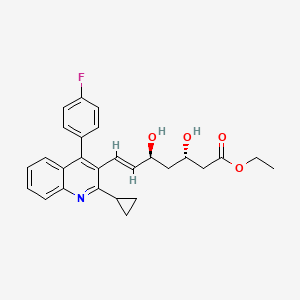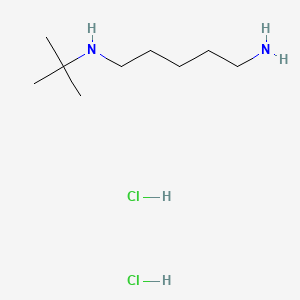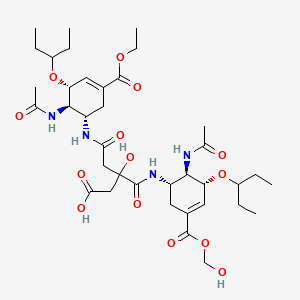
3-(3',5'-DifluorobenZyloxy)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the difluorobenzyloxy group enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 3-(3’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-(3’,5’-Difluorobenzyloxy)bromobenzene+Zn→3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for high efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the phenylzinc moiety replaces a leaving group in an electrophile.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or ketones.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide include various substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.
Medicine: It is involved in the development of new drug candidates through its use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which 3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as nucleophilic addition or substitution, depending on the reaction conditions. The difluorobenzyloxy group enhances the reactivity and selectivity of the compound, allowing for precise control over the reaction outcomes.
類似化合物との比較
Similar Compounds
3-(3’,5’-Difluorobenzyloxy)phenylmagnesium bromide: Another organometallic reagent with similar reactivity but different metal center.
3-(3’,5’-Difluorobenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions, offering an alternative to zinc-based reagents.
3-(3’,5’-Difluorobenzyloxy)phenylsilane: Utilized in hydrosilylation reactions, providing different reactivity and selectivity.
Uniqueness
3-(3’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the difluorobenzyloxy group enhances its stability and reactivity, making it a valuable tool in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield.
特性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1,3-difluoro-5-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
FEBSVOJMXDYDBJ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


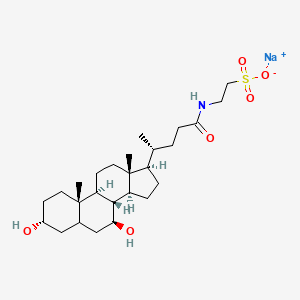

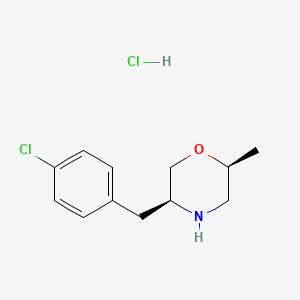
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
